molecular formula C16H25N3O13P2 B1255053 dTDP-3-amino-2,3,6-trideoxy-D-threo-hexopyranos-4-ulose

dTDP-3-amino-2,3,6-trideoxy-D-threo-hexopyranos-4-ulose

Cat. No. B1255053
M. Wt: 529.33 g/mol
InChI Key: IVWGOICUSBJICO-OJEZURLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-3-amino-2,3,6-trideoxy-D-threo-hexopyranos-4-ulose is a pyrimidine nucleotide-sugar.

Scientific Research Applications

Substrate Specificity and Enzymatic Synthesis

  • Substrate Specificity of Native dTDP-D-Glucose-4,6-Dehydratase : Research by Naundorf and Klaffke (1996) indicates that dTDP-glucose incubated with dTDP-glucose-4,6-dehydratase from E. coli B produces a mixture of keto-deoxy sugars, suggesting its role in the chemo-enzymatic synthesis of non-natural sugars (Naundorf & Klaffke, 1996).

Biosynthesis of dTDP-Activated Sugars

  • Biosynthesis of dTDP-3-Acetamido-3,6-Dideoxy-Alpha-D-Glucose : Pföstl et al. (2008) focused on the biosynthesis of dTDP-Quip3NAc in Thermoanaerobacterium thermosaccharolyticum E207-71, which is part of the glycan moiety of S-layer glycoproteins and several antibiotics. This study elucidates the enzymatic cascade involved in its biosynthesis (Pföstl et al., 2008).

Structural Analysis and Molecular Architecture

  • X-Ray Structure of KijD3 : The structural analysis of KijD3, a key enzyme involved in the biosynthesis of D-kijanose by Bruender, Thoden, and Holden (2010) sheds light on the molecular architecture of enzymes that function on dTDP-linked sugar substrates, expanding our understanding of their role in antibiotic production (Bruender, Thoden, & Holden, 2010).

Applications in Antibiotic Biosynthesis

  • Molecular Architecture of TylM1 : The study of TylM1 from Streptomyces fradiae by Carney and Holden (2011) provides insights into the biosynthesis of dTDP-D-mycaminose, a sugar component of the antibiotic tylosin. This emphasizes the role of dTDP-linked sugars in the production of therapeutically significant antibiotics (Carney & Holden, 2011).

Enzymatic Characterization and Biosynthetic Pathways

  • Characterization of dTDP-D-Fucofuranose Biosynthetic Pathway : Wang et al. (2008) characterized the enzymes Fcf1 and Fcf2 involved in the biosynthesis of dTDP-d-fucofuranose in E. coli O52, a component of its O antigen. This research provides a foundational understanding of the biosynthetic pathways of dTDP-linked sugars in bacteria (Wang et al., 2008).

Dehydratase Mechanism in Nucleotide-Linked Deoxysugar Synthesis

  • Dehydration in Nucleotide-Linked Deoxysugar Synthesis : The chapter by Glaser and Zarkowsky (1971) delves into the complex reactions involved in the synthesis of nucleotide-linked 6-deoxyhexoses, including dehydration and intramolecular oxidation-reduction steps, relevant to dTDP-linked sugar synthesis (Glaser & Zarkowsky, 1971).

properties

Molecular Formula

C16H25N3O13P2

Molecular Weight

529.33 g/mol

IUPAC Name

[(2R,4R,6R)-4-amino-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H25N3O13P2/c1-7-5-19(16(23)18-15(7)22)12-4-10(20)11(30-12)6-28-33(24,25)32-34(26,27)31-13-3-9(17)14(21)8(2)29-13/h5,8-13,20H,3-4,6,17H2,1-2H3,(H,24,25)(H,26,27)(H,18,22,23)/t8-,9-,10+,11-,12-,13-/m1/s1

InChI Key

IVWGOICUSBJICO-OJEZURLMSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)N

Canonical SMILES

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dTDP-3-amino-2,3,6-trideoxy-D-threo-hexopyranos-4-ulose
Reactant of Route 2
dTDP-3-amino-2,3,6-trideoxy-D-threo-hexopyranos-4-ulose
Reactant of Route 3
dTDP-3-amino-2,3,6-trideoxy-D-threo-hexopyranos-4-ulose
Reactant of Route 4
dTDP-3-amino-2,3,6-trideoxy-D-threo-hexopyranos-4-ulose
Reactant of Route 5
dTDP-3-amino-2,3,6-trideoxy-D-threo-hexopyranos-4-ulose
Reactant of Route 6
Reactant of Route 6
dTDP-3-amino-2,3,6-trideoxy-D-threo-hexopyranos-4-ulose

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